Xanthurenic acid
Overview
Description
Mechanism of Action
Target of Action
Xanthurenic acid (XA) is a metabolite of the kynurenine pathway (KP) and is known to interact with several targets in the central nervous system (CNS). It primarily targets Group II metabotropic glutamate receptors (mGlu2 and mGlu3) . XA also interacts with G protein-dependent XA-receptor, glutamate transporter, and metabotropic receptors . These targets play a crucial role in modulating neurotransmission and neuromodulation in the brain .
Mode of Action
XA’s interaction with its targets results in various changes in the CNS. It is known to be a potent VGLUT inhibitor , preventing the movement of glutamate from the cytoplasm into synaptic vesicles . This action is mediated via competitive blockade of vesicular glutamate transporters . Furthermore, XA stimulates cerebral dopamine (DA) release, contrary to its structural analog, kynurenic acid (KYNA) .
Biochemical Pathways
XA is an intermediate of the kynurenine pathway (KP), synthesized in the brain from dietary or microbial tryptophan . Its precursor, 3-hydroxykynurenine (3-HK), comes from the metabolism of kynurenine via kynurenine monooxygenase (KMO), which governs the balance between KYNA and XA . The modulation of these pathways and their downstream effects are suspected to influence the pathophysiological mechanisms of neuropsychiatric and/or neurodegenerative diseases .
Pharmacokinetics
XA crosses the blood-brain barrier through carrier-mediated transport . Peripheral or intraperitoneal administration of XA has been shown to enhance intra-cerebral XA concentrations (about 200% increase after 50 mg/kg XA i.p), indicating its bioavailability .
Result of Action
The molecular and cellular effects of XA’s action are significant. Acute local/microdialysis-infusions of XA dose-dependently stimulate dopamine release in the rat prefrontal cortex . This stimulatory effect is blocked by XA-receptor antagonist NCS-486 . Furthermore, repeated/daily administrations of XA reduce the number of spontaneously firing dopaminergic neurons in the ventral tegmental area by 43% .
Action Environment
The action, efficacy, and stability of XA can be influenced by various environmental factors. For instance, the presence of XA in the brain comes from the local metabolism of tryptophan from the diet and gut microbiome . Therefore, dietary and microbial factors can significantly influence the action of XA. Furthermore, the KYNA/XA ratio, influenced by the balance of their synthesis, could be fundamental in the regulation of brain glutamate and DA release .
Biochemical Analysis
Biochemical Properties
Xanthurenic acid plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It is known to be a potent VGLUT inhibitor, thereby preventing the movement of glutamate from the cytoplasm into synaptic vesicles . This action is mediated via competitive blockade of vesicular glutamate transporters .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates cerebral dopamine release, contrary to its structural analog, kynurenic acid .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to specific G-protein-coupled receptors localized exclusively in brain neurons . This binding triggers Ca2±dependent dendritic release and specific electrophysiological responses .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Acute local/microdialysis-infusions of this compound dose-dependently stimulate dopamine release in the rat prefrontal cortex . This stimulatory effect is blocked by XA-receptor antagonist NCS-486 .
Metabolic Pathways
This compound is involved in the kynurenine pathway (KP), a principal metabolic route for catabolism of tryptophan . It interacts with enzymes such as kynurenine monooxygenase (KMO), which governs the balance between kynurenic acid and this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It crosses the blood-brain barrier through carrier-mediated transport . Peripheral/intraperitoneal administration of this compound has been shown to enhance intra-cerebral this compound concentrations .
Subcellular Localization
It is known that this compound is synthesized in the brain from dietary or microbial tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthurenic acid can be synthesized from tryptophan through the kynurenine pathway. The process involves several enzymatic steps, including the conversion of tryptophan to kynurenine, followed by the formation of 3-hydroxykynurenine, which is then converted to this compound .
Industrial Production Methods: In industrial settings, this compound can be prepared by dissolving tryptophan metabolites such as kynurenine and 3-hydroxykynurenine in appropriate solvents. For example, 3-hydroxykynurenine can be prepared in a solution of 50% methanol and 50% water with 0.1% formic acid . This compound itself can be dissolved in 0.25 M ammonium hydroxide .
Chemical Reactions Analysis
Types of Reactions: Xanthurenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form complexes with metal ions such as copper, zinc, and iron .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions with various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the formation of metal complexes with copper, zinc, and iron results in the corresponding metal-xanthurenic acid complexes .
Scientific Research Applications
Xanthurenic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Kynurenic Acid: Both xanthurenic acid and kynurenic acid are metabolites of the kynurenine pathway and have roles in neurotransmission.
7-Chlorokynurenic Acid: This compound is structurally similar to this compound and also interacts with glutamate receptors.
Uniqueness: this compound is unique in its ability to stimulate dopamine release and its specific interactions with Group II metabotropic glutamate receptors . Its role in metal ion complexation also sets it apart from other similar compounds .
Properties
IUPAC Name |
8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZONXHGGPHHIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207728 | |
Record name | Xanthurenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Xanthurenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000881 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59-00-7 | |
Record name | Xanthurenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanthurenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | xanthurenic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xanthurenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,8-dihydroxyquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XANTHURENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58LAB1BG8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Xanthurenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000881 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
289 °C | |
Record name | Xanthurenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000881 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.